3-(4-fluorophenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
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Overview
Description
(7AR)-3-(4-FLUOROPHENYL)-6-PHENYL-1H-IMIDAZO[1,5-C][1,3]THIAZOLE-5,7(6H,7AH)-DIONE: is a complex organic compound characterized by its unique imidazo[1,5-c][1,3]thiazole core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7AR)-3-(4-FLUOROPHENYL)-6-PHENYL-1H-IMIDAZO[1,5-C][1,3]THIAZOLE-5,7(6H,7AH)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,5-c][1,3]thiazole core, followed by the introduction of the fluorophenyl and phenyl groups. Common reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
(7AR)-3-(4-FLUOROPHENYL)-6-PHENYL-1H-IMIDAZO[1,5-C][1,3]THIAZOLE-5,7(6H,7AH)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl and fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
(7AR)-3-(4-FLUOROPHENYL)-6-PHENYL-1H-IMIDAZO[1,5-C][1,3]THIAZOLE-5,7(6H,7AH)-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7AR)-3-(4-FLUOROPHENYL)-6-PHENYL-1H-IMIDAZO[1,5-C][1,3]THIAZOLE-5,7(6H,7AH)-DIONE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Brønsted–Lowry acids and bases: Compounds involved in proton exchange reactions
Uniqueness
(7AR)-3-(4-FLUOROPHENYL)-6-PHENYL-1H-IMIDAZO[1,5-C][1,3]THIAZOLE-5,7(6H,7AH)-DIONE is unique due to its imidazo[1,5-c][1,3]thiazole core structure and the presence of both fluorophenyl and phenyl groups. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H13FN2O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6-phenyl-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione |
InChI |
InChI=1S/C17H13FN2O2S/c18-12-8-6-11(7-9-12)16-20-14(10-23-16)15(21)19(17(20)22)13-4-2-1-3-5-13/h1-9,14,16H,10H2 |
InChI Key |
VEQMJTYINQXPTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=O)N(C(=O)N2C(S1)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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